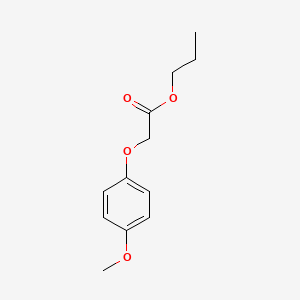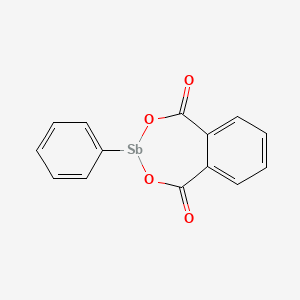![molecular formula C10H18ClNO2 B14356096 Ethyl [1-(2-chloroethyl)pyrrolidin-2-yl]acetate CAS No. 90706-43-7](/img/structure/B14356096.png)
Ethyl [1-(2-chloroethyl)pyrrolidin-2-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [1-(2-chloroethyl)pyrrolidin-2-yl]acetate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered lactam, and an ethyl acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [1-(2-chloroethyl)pyrrolidin-2-yl]acetate typically involves the reaction of pyrrolidine derivatives with ethyl chloroacetate under basic conditions. One common method involves the use of sodium hydride (NaH) as a base to deprotonate the pyrrolidine, followed by the addition of ethyl chloroacetate. The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl [1-(2-chloroethyl)pyrrolidin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the chloro group to a hydrogen.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of alcohols or dechlorinated products.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl [1-(2-chloroethyl)pyrrolidin-2-yl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of fine chemicals and as a building block in polymer synthesis.
Wirkmechanismus
The mechanism of action of Ethyl [1-(2-chloroethyl)pyrrolidin-2-yl]acetate involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as DNA, proteins, and enzymes. This interaction can disrupt normal cellular processes, leading to cytotoxic effects. The pathways involved may include the inhibition of DNA replication and transcription, as well as the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Ethyl [1-(2-chloroethyl)pyrrolidin-2-yl]acetate can be compared with other pyrrolidine derivatives such as:
Ethyl 2-(pyrrolidin-1-yl)acetate: Similar structure but lacks the chloroethyl group, resulting in different reactivity and applications.
2-Pyrrolidone: A simpler pyrrolidine derivative with a lactam structure, commonly used as a solvent and in the synthesis of pharmaceuticals.
N-Methylpyrrolidine: A methylated pyrrolidine derivative with distinct chemical properties and uses in organic synthesis.
The uniqueness of this compound lies in its chloroethyl group, which imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
90706-43-7 |
|---|---|
Molekularformel |
C10H18ClNO2 |
Molekulargewicht |
219.71 g/mol |
IUPAC-Name |
ethyl 2-[1-(2-chloroethyl)pyrrolidin-2-yl]acetate |
InChI |
InChI=1S/C10H18ClNO2/c1-2-14-10(13)8-9-4-3-6-12(9)7-5-11/h9H,2-8H2,1H3 |
InChI-Schlüssel |
XGIJJPLNLSSZFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1CCCN1CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4-Phenoxybutane-1-sulfonyl)methyl]benzene](/img/structure/B14356013.png)
![N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide](/img/structure/B14356021.png)
![6-(Methylsulfanyl)-2-(trimethylsilyl)-5H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B14356030.png)

![2-{2-Hydroxy-4-[methyl(propyl)amino]benzoyl}benzoic acid](/img/structure/B14356051.png)

![N-[2-(4-Methylphenyl)-1-phenylethyl]acetamide](/img/structure/B14356059.png)
![[4-(2-Methylpropane-2-sulfinyl)butoxy]benzene](/img/structure/B14356064.png)

![N-[(Octylsulfanyl)methyl]-N-(prop-2-en-1-yl)prop-2-en-1-amine](/img/structure/B14356073.png)

![4-{[5-(Methanesulfonyl)pentyl]oxy}benzoic acid](/img/structure/B14356079.png)
![4-[Bis(fluoromethyl)amino]benzaldehyde](/img/structure/B14356084.png)
![Methyl 2-methoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate](/img/structure/B14356089.png)
